4-Methyl-1H-pyrazole-3,5-dicarboxylic acid
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Overview
Description
4-Methyl-1H-pyrazole-3,5-dicarboxylic acid is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-pyrazole-3,5-dicarboxylic acid typically involves the oxidation of 3,5-dimethyl pyrazole using potassium permanganate (KMnO4) to yield the desired carboxylic acid derivative . The reaction conditions often include a Schotten–Baumann type reaction using methanol and thionyl chloride to form the 3,5-dicarboxylate-pyrazole derivative .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation reactions using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
4-Methyl-1H-pyrazole-3,5-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 4-Methyl-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- 1-Methyl-3,5-dicarboxypyrazole
- 4-Bromo-1H-pyrazole-3,5-dicarboxylic acid
Comparison: 4-Methyl-1H-pyrazole-3,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
99968-85-1 |
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Molecular Formula |
C6H6N2O4 |
Molecular Weight |
170.12 g/mol |
IUPAC Name |
4-methyl-1H-pyrazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C6H6N2O4/c1-2-3(5(9)10)7-8-4(2)6(11)12/h1H3,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
WUKBTWBOAYHDCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
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